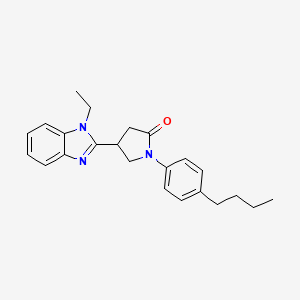

1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrrolidin-2-one derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of compounds structurally related to 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one often involves intricate chemical reactions. For example, the synthesis of benzimidazole derivatives, which share a part of the core structure, can be achieved through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. These synthetic routes offer pathways to a broad array of benzimidazole-based compounds with potential for diverse applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Photophysical Properties

Research into the photophysical properties of related compounds, such as the study of hemicyanine dyes like 1-ethyl-2-(4-(p-dimethylaminophenyl)-1,3-butadienyl)pyridinium perchlorate (LDS-698), highlights the importance of understanding how these molecules interact with light. Such studies can lead to applications in sensors, organic light-emitting diodes (OLEDs), and fluorescent markers. The investigation into LDS-698, for example, explores its behavior in various solvents, providing insights into the solvation effects on photoisomerization and twisted intramolecular charge transfer (TICT) processes (Seth et al., 2009).

Catalytic Activity

Compounds with benzimidazole motifs have been explored for their catalytic activity in carbon-carbon bond-forming reactions. For instance, benzimidazolium salts and their palladium N-heterocyclic carbene (NHC) complexes demonstrate efficacy in Suzuki–Miyaura cross-coupling and arylation reactions. These findings suggest potential applications in the synthesis of biaryl compounds and pharmaceuticals, where the efficiency of these catalysts can significantly impact the production process and the environmental footprint (Akkoç, Gök, Ilhan, & Kayser, 2016).

Antibacterial Activity

The search for new antibacterial agents is a critical area of pharmaceutical research. Compounds derived from or structurally related to this compound have been investigated for their antibacterial properties. For example, the synthesis of azoles and their evaluation for high antibacterial activity represent an ongoing effort to combat resistant bacterial strains. Such research not only contributes to the development of new drugs but also enhances our understanding of the mechanisms of action at the molecular level (Peleckis et al., 2018).

properties

IUPAC Name |

1-(4-butylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-3-5-8-17-11-13-19(14-12-17)26-16-18(15-22(26)27)23-24-20-9-6-7-10-21(20)25(23)4-2/h6-7,9-14,18H,3-5,8,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJARCTMXXHIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)